molecular formula C13H14ClN B1329409 Benzhydrylamine hydrochloride CAS No. 5267-34-5

Benzhydrylamine hydrochloride

Cat. No. B1329409
CAS RN: 5267-34-5
M. Wt: 219.71 g/mol
InChI Key: CIHWJRSPVJBHGT-UHFFFAOYSA-N
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Description

Benzhydrylamine hydrochloride is a chemical compound that has been widely studied for its utility in organic synthesis. It is known for its role as an ammonia equivalent in various chemical reactions, particularly in the synthesis of primary amines and nitrogenous heterocycles. The compound is derived from benzhydrylamine, which is commercially available and can be transformed into various derivatives for use in different chemical processes.

Synthesis Analysis

The synthesis of benzhydrylamine and its derivatives has been explored through several methods. One approach involves the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes using benzhydrylamine as an ammonia equivalent, leading to the formation of primary amines after catalytic hydrogenation . Another method includes the palladium-catalyzed benzylic arylation of N-benzylxanthone imine, which can be transformed into benzhydrylamine, representing a formal cross-coupling reaction of aryl halide with alpha-aminobenzyl metal . Additionally, the Suzuki-Miyaura coupling of arylboronic acids with 3-chloroacrylonitriles has been used to synthesize functionalized benzhydrylamines . Base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides also yields benzhydrylamines, which are precursors for nitrogenous heterocycles .

Molecular Structure Analysis

Benzhydrylamine derivatives exhibit interesting molecular structures that can be manipulated for various synthetic applications. For instance, the synthesis of chiral secondary N-benzhydrylamines under solvent-free conditions has been reported, which are used as chiral reagents for asymmetric deprotonation of bicyclic N-benzylamino ketones . The benzhydryl group itself acts as a molecular propeller and can report chirality when introduced near a stereogenic center, as seen in the study of benzhydryl ethers of tartaric acid derivatives .

Chemical Reactions Analysis

Benzhydrylamine participates in a variety of chemical reactions. Photochemical transformations of 1,2-diketones with benzhydrylamine result in a range of products, including N-benzhydrylidenebenzhydrylamine and N-(diarylmethyl)benzamides, with acyloins serving as precursors for some of these compounds . The compound also serves as a core for new N,N-bidentate ligands in palladium complexes, which exhibit catalytic activity in the Suzuki–Miyaura reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrylamine hydrochloride and its derivatives are influenced by the presence of the benzhydryl group and the substituents attached to it. The synthesis of para di- and monosubstituted benzhydrylamines has been optimized, highlighting the importance of mild conditions and simple handling during the reduction step with sodium borohydride10. The properties of these compounds are essential for their solubility, stability, and reactivity in various chemical environments.

Scientific Research Applications

Histamine Antagonism

Benzhydrylamine hydrochloride, particularly β-dimethylaminoethyl benzhydryl ether hydrochloride, has been studied for its histamine antagonistic properties. Early research indicated its potential in reducing whealing reactions caused by histamine, antigen-antibody reactions, and other stimuli. It was found to exert a significant inhibitory effect on wheals induced by histamine and ragweed in sensitive subjects, suggesting that histamine or a histamine-like substance plays a key role in their formation. These findings were pivotal in understanding the drug's effectiveness in treating allergic conditions like urticaria and angioneurotic edema (Friedlaender & Feinberg, 1946).

Use in Allergic Disorders

Benzhydrylamine hydrochloride has been evaluated for its use in various allergic disorders. Although it showed varying degrees of success, its efficacy was particularly notable in controlling lesions of urticarial dermatoses. It has been reported to provide symptomatic relief in most cases of urticaria and effectively alleviate pruritus associated with various skin conditions. However, its effects were palliative, and symptoms typically recurred upon withdrawal (Friedlaender, 1946).

Gastric Secretion Effects

A study on cats demonstrated that β-dimethylaminoethyl benzhydryl ether hydrochloride, despite its strong antagonistic effects on the motility of the gut, did not exhibit antihistamine action on gastric secretion. Instead, an increase in the rate of secretion was observed, suggesting the drug itself might slightly stimulate gastric secretion (Emmelin & Frost, 1947).

Role in

Chemical Synthesis and PharmaceuticalsBenzhydrylamine hydrochloride has been utilized in chemical synthesis, particularly in the creation of chiral secondary N-benzhydrylamines. These compounds were synthesized without racemization through the direct alkylation of amines with benzhydryl chloride under solvent-free conditions. Such chiral amines are crucial in asymmetric syntheses, like deprotonations of N-benzyl analogues of certain cyclic ketones, leading to products with high diastereomeric purities and enantiomeric excesses. This demonstrates the compound's significant role in the field of organic chemistry and drug development (Nodzewska, Sidorowicz, & Sienkiewicz, 2014).

Experimental Synthesis Techniques

Benzhydrylamine hydrochloride has been the subject of experimental synthesis techniques, such as microwave-assisted solvent-free synthesis. This method has demonstrated efficiency in producing benzhydrylamine with high yields and purity, indicating its potential for large-scale production and application in various chemical and pharmaceutical processes (Zhang Zhen-min, 2014).

Safety And Hazards

Benzhydrylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

diphenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHWJRSPVJBHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200644
Record name Benzhydrylammonium chloride
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydrylamine hydrochloride

CAS RN

5267-34-5
Record name Benzenemethanamine, α-phenyl-, hydrochloride (1:1)
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Record name Benzhydrylammonium chloride
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Record name Benzhydrylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
R Aiman, MB Gharpure - Current Science, 1949 - JSTOR
Method.—Anti-histamine activity was test ed on the isolated ileal strip of a guinea-pig as follows: 01 mg. of histamine was added to the bath containing 60 cc of Tyrode's so lution. It was …
Number of citations: 6 www.jstor.org
AL Comen - 1964 - search.proquest.com
… (20^) of N-benzyl-benzhydrylamine hydrochloride, mp 190-212. Its infrared spectrum …
Number of citations: 2 search.proquest.com
AE Goeta, G Punte, BE Rivero - Acta Crystallographica Section C …, 1993 - scripts.iucr.org
… C49, 1996-1998 Refinement of the Molecular Structure of Benzhydrylamine Hydrochloride AE GOETA, G. PUNTEt AND BE RrCERO:~ Departamento de Fisica …
Number of citations: 1 scripts.iucr.org
AE Goeta, G Punte, BE Rivero… - … Section C: Crystal …, 1997 - scripts.iucr.org
… The conformational differences, observed crystal- lographically, between benzhydrylamine hydrochloride and its more active derivatives (MBH, EBH and DDBH), would indicate that the …
Number of citations: 5 scripts.iucr.org
NE Zhou, CM Kay, RS Hodges - Biochemistry, 1993 - ACS Publications
… All peptides were synthesized by solid-phase peptide synthesis methodology using a benzhydrylamine hydrochloride resin on an Applied Biosystems peptide synthesizerModel 430A (…
Number of citations: 209 pubs.acs.org
SO Winthrop, S Sybulski, G Gavin… - Journal of the American …, 1957 - ACS Publications
… d Prepared from the appropriate benzhydrylamine hydrochloride and ammonium … also be conveniently prepared by fusing the benzhydrylamine hydrochloride and ammonium …
Number of citations: 6 pubs.acs.org
JH Davis, DM Clare, RS Hodges, M Bloom - Biochemistry, 1983 - ACS Publications
… The synthesis was carried outby the solid-phasestepwise procedure with poly(styrene-co-l% divinylbenzene)benzhydrylamine hydrochloride resin. This support was chosen because of …
Number of citations: 157 pubs.acs.org
AO Yusuf, BM Bhatt, PM Gitu - South African Journal of Chemistry, 2002 - ajol.info
… Protected amino acid derivatives and benzhydrylamine hydrochloride salt resin (loading: 0.9 mmol g–1) were obtained from Sigma (St. Louis, USA). TFA, TFMSA, thioanisole and 1,2-…
Number of citations: 3 www.ajol.info
D Guo, CT Mant, AK Taneja, JMR Parker… - … of Chromatography A, 1986 - Elsevier
… Co-poly(styrene, 1% divinylbenzene)benzhydrylamine-hydrochloride … 1% divinylbenzene)benzhydrylamine-hydrochloride resin was neutralized with 5% DIEA in …
Number of citations: 411 www.sciencedirect.com
A Yusuf, P Gitu, B Bhatt, M Njogu, A Salim, D Orata - 2014 - erepository.uonbi.ac.ke
… In a 60 ml solid-phase reaction vessel, 5 g of the benzhydrylamine hydrochloride salt resin was washed three times each with 10 ml each of 10% aqueous sodium carbonate, water-…
Number of citations: 5 erepository.uonbi.ac.ke

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